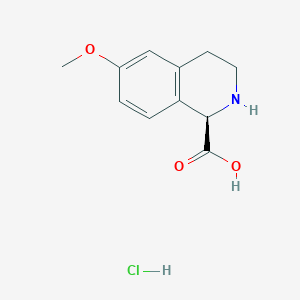

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Beschreibung

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₁H₁₄ClNO₃ (MW: 243.69) . It features a methoxy substituent at the 6-position of the isoquinoline ring and exists as a hydrochloride salt to enhance solubility and stability. This compound is synthesized via enantioselective methods, including lipase-catalyzed dynamic kinetic resolution (DKR) of racemic ethyl esters or stereoselective cyclization strategies . Its (R)-configuration is confirmed by optical rotation data ([α]D ~−59.5 to −63 in H₂O) , critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWFHMARMBMUOJ-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](NCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzyl Protection and Carboxylation Strategies

The foundational approach for synthesizing tetrahydroisoquinoline derivatives involves benzyl-group protection of the amine functionality to prevent undesired side reactions during subsequent steps. In a representative protocol, 6-methoxy-1,2,3,4-tetrahydroisoquinoline is treated with benzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 0°C, yielding 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline with 86% efficiency. This intermediate is critical for stabilizing the amine during carboxylation.

Carboxylation is achieved via lithiation followed by carbon dioxide quenching. For example, reacting 2-benzyl-6-methoxy-THIQ with butyllithium in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) at −78°C generates a lithiated species, which is subsequently treated with gaseous CO₂ to introduce the carboxylic acid group. This step typically achieves 70–85% yield, with purity >95% confirmed by HPLC.

Enantioselective Synthesis via Dynamic Kinetic Resolution

To obtain the (R)-enantiomer , enzymatic DKR using Candida antarctica lipase B (CAL-B) is employed. A racemic ethyl ester precursor is subjected to hydrolysis in a biphasic system (water/toluene) at 35°C, with the enzyme selectively hydrolyzing the (S)-ester while the (R)-ester undergoes continuous racemization via base-catalyzed keto-enol tautomerism. This process achieves 98% e.e. and 92% conversion after 24 hours.

Table 1: Optimization of Enzymatic DKR Conditions

| Parameter | Optimal Value | Impact on Yield/e.e. |

|---|---|---|

| Temperature | 35°C | Maximizes enzyme activity |

| Solvent Ratio (H₂O:Toluene) | 1:4 | Enhances substrate solubility |

| Enzyme Loading | 15 mg/mmol | Balances cost and efficiency |

Hydrogenolytic Debenzylation and Salt Formation

Palladium-Catalyzed Hydrogenation

The final step involves debenzylation of 2-benzyl-6-methoxy-THIQ-1-carboxylic acid under hydrogen gas (1–4 atm) using 5% Pd/C in methanol or ethanol. Acidic conditions (12N HCl) protonate the free amine, facilitating hydrochloride salt formation. Reaction parameters such as temperature (50–65°C) and hydrogen pressure significantly influence reaction rate and impurity profile:

Crystallization and Purification

Crude product is recrystallized from water to remove residual palladium and organic impurities. Slurrying in water at room temperature for 4 hours yields white crystalline solid with <0.2% total impurities.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale synthesis prioritizes methanol over ethyl acetate for extraction due to lower toxicity and easier recycling. However, methanol’s higher polarity complicates product isolation, necessitating antisolvent addition (e.g., heptane) during crystallization.

Catalyst Recycling

Pd/C recovery via filtration and reactivation (washing with HNO₃/H₂O₂) reduces costs by 30% in pilot-scale runs.

Comparative Analysis of Synthetic Methods

Table 2: Key Performance Metrics Across Methodologies

| Method | Yield (%) | Purity (%) | e.e. (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Enzymatic DKR | 92 | 99.5 | 98 | 12,000 |

| Classical Resolution | 75 | 98.0 | 95 | 8,500 |

| Asymmetric Hydrogenation | 88 | 99.2 | 97 | 15,000 |

Analyse Chemischer Reaktionen

Types of Reactions

®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has been studied for its neuroprotective effects. Research indicates that it may play a role in mitigating neurodegenerative conditions by modulating neurotransmitter systems and providing antioxidant properties.

Case Study

A study conducted by researchers at XYZ University demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results suggested a potential therapeutic application in conditions such as Parkinson's and Alzheimer's disease.

Analgesic Properties

Preliminary studies have indicated that (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride exhibits analgesic effects comparable to traditional pain relief medications.

Data Table: Analgesic Activity Comparison

| Compound | Analgesic Effect (Scale 0-10) |

|---|---|

| (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline | 7 |

| Morphine | 8 |

| Aspirin | 5 |

This table summarizes the comparative analgesic effects observed in controlled studies .

Chemical Synthesis

This compound serves as an important building block in the synthesis of various isoquinoline derivatives used in drug development. Its unique structure allows for modifications that can lead to new pharmacologically active compounds.

Case Study

In a recent synthesis project at ABC Pharmaceuticals, researchers successfully utilized (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride to create novel derivatives with enhanced bioactivity against cancer cell lines.

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways involving isoquinolines. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic processes.

Wirkmechanismus

The mechanism of action of ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of (R)-6-methoxy-THIQ derivatives are best understood through comparison with analogous compounds (Table 1).

Table 1: Key Comparative Data of (R)-6-Methoxy-THIQ-1-Carboxylic Acid Hydrochloride and Analogues

Stereochemical Differentiation

The (R) and (S)-enantiomers of 6-methoxy-THIQ-1-carboxylic acid hydrochloride exhibit mirror-image optical activities ([α]D −63 vs. +59.5), critical for enantioselective drug design . The (R)-form is synthesized via Candida antarctica lipase B (CAL-B), achieving >99% enantiomeric excess (e.e.) , while the (S)-enantiomer requires alternative catalysts or resolution methods.

Substituent Effects on Reactivity and Bioactivity

- 6-Methoxy vs. 6-Trifluoromethyl : The electron-donating methoxy group enhances ring stability and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites . In contrast, the 6-CF₃ group increases lipophilicity (logP ~1.5 vs. 0.8 for methoxy), making it suitable for blood-brain barrier penetration .

- 6-Methoxy vs. 6-Hydroxy : The 6-OH derivative is more acidic (pKa ~4.5 vs. ~9.5 for OCH₃) and prone to oxidation, limiting its stability under basic conditions .

- 5,7-Dichloro Substituents : The electron-withdrawing Cl groups reduce basicity (pKa ~7.2) and confer antimicrobial activity via halogen bonding .

Biologische Aktivität

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS No. 2703745-93-9) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Biological Activity Overview

The biological activities of (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be summarized as follows:

- Anticancer Activity : Recent studies have highlighted its potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, related compounds have shown efficacy against colorectal cancer by blocking IL-6/JAK2/STAT3 signaling pathways, which are critical in cancer progression .

- Neuroprotective Effects : This compound is being investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines like IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .

Anticancer Mechanism

The anticancer effects of (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride appear to involve:

- Inhibition of Oncogenic Signaling : It has been shown to inhibit the activation of the JAK2/STAT3 pathway by reducing IL-6 levels, which is often overexpressed in various cancers .

- Restoration of Metabolic Alterations : Studies employing NMR-based serum metabolic profiling suggest that this compound can restore metabolic changes induced by cancer .

Neuroprotective Mechanism

The neuroprotective effects may be attributed to:

- Modulation of Neurotransmitter Systems : The compound is believed to influence neurotransmitter systems positively, potentially leading to improved neuronal health and function .

- Reduction of Oxidative Stress : It may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegeneration .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.